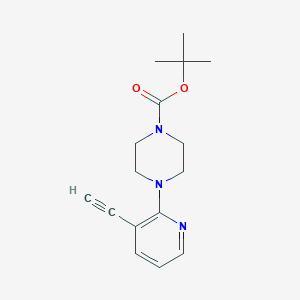
beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is a synthetic compound that belongs to the class of beta-alanine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester typically involves multi-step organic reactions. One common approach might include the esterification of beta-alanine with ethyl alcohol, followed by the introduction of the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the hydroxypropyl group to a carbonyl group.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Ethoxy-3-oxopropyl)-beta-alanine ethyl ester
- N-(3-Hydroxypropyl)-beta-alanine ethyl ester
- Beta-alanine ethyl ester
Uniqueness
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is unique due to the presence of both the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53935-66-3 |
|---|---|
Molekularformel |
C13H25NO5 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-(3-hydroxypropyl)amino]propanoate |
InChI |
InChI=1S/C13H25NO5/c1-3-18-12(16)6-9-14(8-5-11-15)10-7-13(17)19-4-2/h15H,3-11H2,1-2H3 |
InChI-Schlüssel |
BHZAMQABWGMKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(CCCO)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)



![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)


![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)

